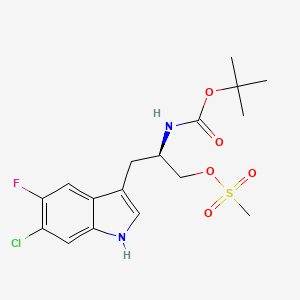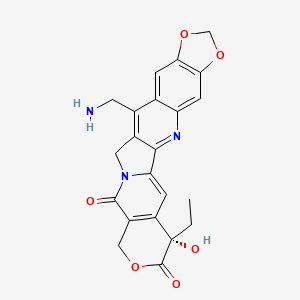
methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with a multifaceted structure. This compound features multiple functional groups, including azido, acetoxy, benzyloxy, and chloroacetoxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.
Introduction of Functional Groups: Various functional groups such as azido, acetoxy, and benzyloxy are introduced through reactions like nucleophilic substitution, esterification, and protection/deprotection steps.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy groups.
Reduction: Reduction reactions can target the azido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Biology
In biological research, the azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2S,3S,4S,5R,6R)-6-(((2R,4R,5R,6R)-4-acetoxy-2-(acetoxymethyl)-5-azido-6-bromotetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
- **this compound
Uniqueness
The presence of multiple functional groups in this compound provides a unique combination of reactivity and functionality, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C33H37BrClN3O13 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-2-(acetyloxymethyl)-5-azido-6-bromooxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C33H37BrClN3O13/c1-18(39)44-17-22-25(26(47-19(2)40)24(37-38-36)31(34)48-22)50-33-30(46-16-21-12-8-5-9-13-21)27(45-15-20-10-6-4-7-11-20)28(49-23(41)14-35)29(51-33)32(42)43-3/h4-13,22,24-31,33H,14-17H2,1-3H3/t22-,24-,25?,26-,27+,28+,29+,30-,31+,33-/m1/s1 |
InChI Key |
FNSHQEXTWSPCDR-RGECWJFWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@H]([C@H](O1)Br)N=[N+]=[N-])OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC2C(C(C(C(O2)C(=O)OC)OC(=O)CCl)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


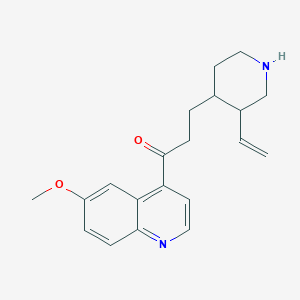
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)
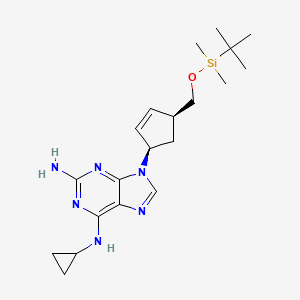
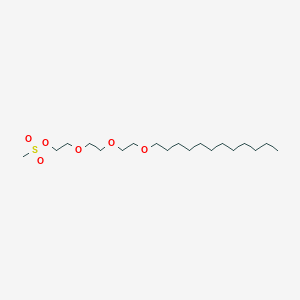
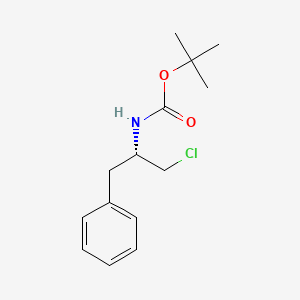
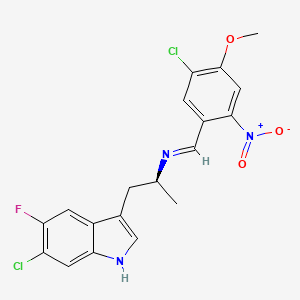
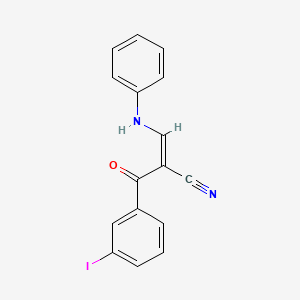
![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
